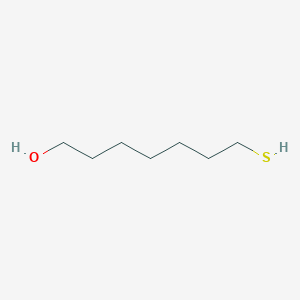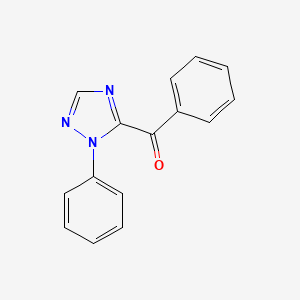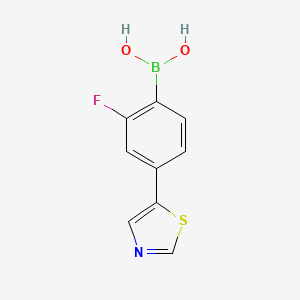
7-Sulfanylheptan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Sulfanylheptan-1-OL is an organic compound with the molecular formula C7H16OS It is a type of thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Sulfanylheptan-1-OL typically involves the introduction of a thiol group (-SH) into a heptanol backbone. One common method is the reaction of heptanal with hydrogen sulfide (H2S) in the presence of a reducing agent. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of catalytic hydrogenation of heptanal in the presence of a sulfur source. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Sulfanylheptan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form heptanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Heptanol.
Substitution: Various substituted heptanols depending on the nucleophile used.
Scientific Research Applications
7-Sulfanylheptan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of fragrances and flavors due to its strong odor profile.
Mechanism of Action
The mechanism of action of 7-Sulfanylheptan-1-OL involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a key player in maintaining redox balance in biological systems. It can also interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
3-Sulfanylheptan-1-OL: Similar structure but with the thiol group at a different position.
3-Sulfanylhexan-1-OL: A shorter chain analog with similar chemical properties.
4-Methyl-4-sulfanylpentan-2-one: Another thiol compound with a different functional group arrangement.
Uniqueness
7-Sulfanylheptan-1-OL is unique due to its specific structure, which influences its reactivity and applications
Properties
CAS No. |
131215-91-3 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
7-sulfanylheptan-1-ol |
InChI |
InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |
InChI Key |
LSLIREXBGQDXDX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)
![5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)
![Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089753.png)


![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089761.png)
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)

![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14089782.png)
![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089790.png)


![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)
